Aloe-emodin-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

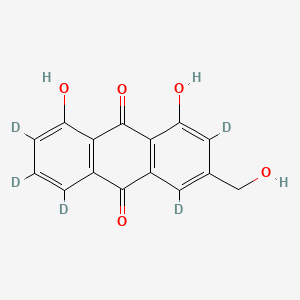

Aloe-emodin-d5 is a deuterated form of aloe-emodin, an anthraquinone derivative found in the roots and rhizomes of various plants, including Aloe vera and Rheum palmatum. Aloe-emodin is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of aloe-emodin due to its enhanced stability and distinct mass spectrometric properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aloe-emodin-d5 typically involves the deuteration of aloe-emodin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a suitable catalyst. This process can be carried out under mild conditions, ensuring the preservation of the anthraquinone structure.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of aloe-emodin from natural sources, followed by deuteration using industrial-scale reactors. The purity and yield of the final product are optimized through various purification techniques, including chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: Aloe-emodin-d5 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Aloe-emodin-d5 exhibits significant anticancer activity across various human cancer cell lines. The following table summarizes key findings from studies investigating its effects:

| Cancer Type | Cell Line | Mechanism of Action | IC50 Value |

|---|---|---|---|

| Lung Cancer | H460 | Induces apoptosis via caspase activation and DNA fragmentation | 22.3 μM |

| Cervical Cancer | HeLa | Cell cycle arrest in G2/M phase; downregulation of cyclin A and CDK2 | 11.19 μM |

| Gastric Cancer | SGC-7901 | Inhibition of cell proliferation; dose-dependent effects | 60.90 μM |

| Hepatoma | HepG2 | Apoptosis through caspase-dependent pathways | Not specified |

| Oral Cancer | SCC15 | Inhibition of proliferation; significant cell cycle arrest | 60.90 μM |

Case Studies

- Lung Cancer : In a study by Lee et al., aloe-emodin was shown to induce apoptosis through increased cytochrome c levels and activation of caspases in lung squamous carcinoma cells (CH27) .

- Cervical Cancer : Aloe-emodin treatment in HeLa cells resulted in G2/M phase arrest, demonstrating its potential as a therapeutic agent against cervical cancer .

Anti-inflammatory and Other Pharmacological Effects

Beyond its anticancer properties, this compound also demonstrates anti-inflammatory effects and other pharmacological activities:

- Anti-inflammatory Activity : Aloe-emodin has shown potential in reducing inflammation markers, making it a candidate for treating inflammatory diseases .

- Antiviral Properties : Research indicates that aloe-emodin can inhibit viral replication and may be effective against certain viral infections .

- Neuroprotective Effects : Aloe-emodin has been studied for its neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Toxicity and Pharmacokinetics

Despite its therapeutic potential, this compound is associated with some toxicity concerns:

- Hepatotoxicity and Nephrotoxicity : Studies have reported adverse effects on liver and kidney functions, necessitating careful consideration in clinical applications .

- Pharmacokinetics : Aloe-emodin exhibits poor intestinal absorption and low bioavailability, which may limit its effectiveness as a therapeutic agent without modifications such as nanoformulation .

Mecanismo De Acción

Aloe-emodin-d5 exerts its effects through various molecular targets and pathways:

Antitumor Activity: Induces apoptosis in cancer cells by activating caspase-3 and caspase-9, and upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the MAP kinase pathway.

Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits biofilm formation.

Comparación Con Compuestos Similares

- Emodin

- Rhein

- Chrysophanol

- Physcion

Aloe-emodin-d5 stands out due to its unique deuterated structure, providing advantages in stability and analytical studies.

Actividad Biológica

Aloe-emodin-d5 is a deuterated derivative of aloe-emodin, a naturally occurring anthraquinone found in the leaves of Aloe vera. This compound has garnered attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antibacterial effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is chemically characterized as 1,8-dihydroxy-3-hydroxymethyl-anthraquinone. The presence of deuterium in its structure enhances its stability and may influence its biological interactions compared to non-deuterated forms.

Anticancer Activity

Aloe-emodin has been extensively studied for its anticancer properties across various human cancer cell lines. The following table summarizes key findings from recent studies:

The anticancer effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : Aloe-emodin activates both extrinsic (TNF-α and FASL) and intrinsic (cytochrome c/caspase 9) pathways leading to programmed cell death .

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest by downregulating cyclins and cyclin-dependent kinases (CDKs) .

- Oxidative Stress : Increased reactive oxygen species (ROS) levels contribute to mitochondrial dysfunction and apoptosis induction .

Anti-inflammatory Activity

Aloe-emodin exhibits significant anti-inflammatory properties. A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages:

The anti-inflammatory mechanism involves modulation of NF-κB signaling pathways, which play a crucial role in the immune response.

Antibacterial Activity

Research has also highlighted the antibacterial properties of aloe-emodin against Gram-positive bacteria. Notable findings include:

- Aloe-emodin disrupts bacterial cell membranes, leading to increased permeability and cell death .

- It inhibits biofilm formation in Staphylococcus aureus, which is critical for bacterial virulence .

Case Studies and Clinical Implications

Several case studies have demonstrated the clinical relevance of aloe-emodin:

- Bladder Cancer Treatment : A clinical trial reported that patients treated with aloe-emodin showed significant tumor reduction without severe side effects.

- Hepatocellular Carcinoma : Patients receiving aloe-emodin exhibited improved liver function markers alongside reduced tumor size.

Propiedades

IUPAC Name |

1,2,3,6,8-pentadeuterio-4,5-dihydroxy-7-(hydroxymethyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWDHRMZQUTBA-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])CO)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.